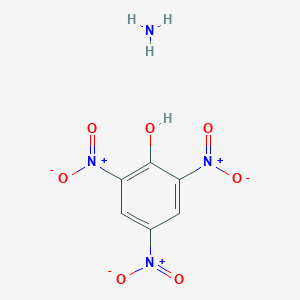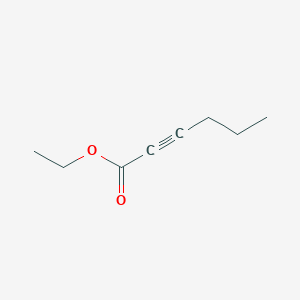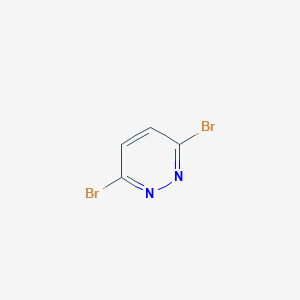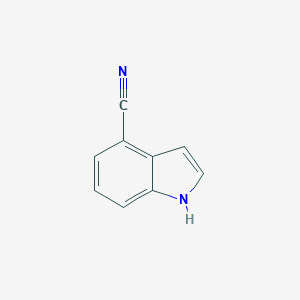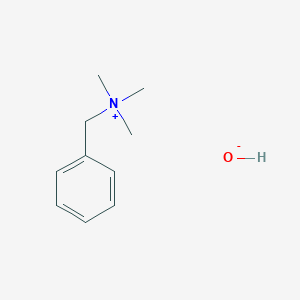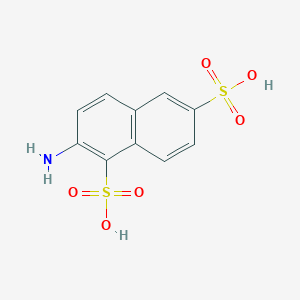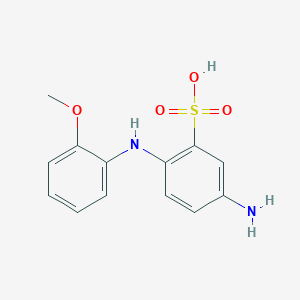
5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid, also known as MABSO, is a chemical compound that has gained significant attention in the field of scientific research. MABSO is a sulfonated dye that is commonly used as a pH indicator in biochemical and physiological experiments. The compound has a yellow color in its acidic form and turns blue in its basic form.
Mécanisme D'action
5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid works by changing its color in response to changes in pH. The compound has a pKa value of 2.8, which means that it changes color in response to changes in pH between 1.8 and 3.8. This compound has a sulfonic acid group that dissociates in acidic conditions, resulting in a yellow color. In basic conditions, the sulfonic acid group is fully ionized, resulting in a blue color.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. The compound is considered safe for laboratory use and does not pose any health risks.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid as a pH indicator is its high sensitivity to changes in pH. The compound has a sharp color change, making it easy to detect changes in pH. This compound is also easy to prepare and relatively inexpensive. However, one of the limitations of using this compound is its narrow pH range. The compound is only effective in measuring pH between 1.8 and 3.8, making it unsuitable for experiments outside of this range.
Orientations Futures
There are several future directions for the use of 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid in scientific research. One area of interest is the development of new fluorescent probes based on this compound. Researchers are exploring the use of this compound derivatives for the detection of other ions, such as zinc and magnesium. Another area of interest is the use of this compound in the development of new pH-sensitive materials for drug delivery and tissue engineering.
Conclusion:
In conclusion, this compound is a sulfonated dye that has a wide range of applications in scientific research. The compound is commonly used as a pH indicator in biochemical and physiological experiments. This compound works by changing its color in response to changes in pH, and it has a high sensitivity to changes in pH. Although this compound has some limitations, it remains a valuable tool for researchers in various fields. Further research is needed to explore the full potential of this compound and its derivatives in scientific research.
Méthodes De Synthèse
The synthesis of 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid involves the reaction between 2-methoxyaniline and 5-sulphosalicylic acid in the presence of sulfuric acid. The reaction results in the formation of this compound, which is then purified through recrystallization. The purity of the compound can be determined through thin-layer chromatography and melting point analysis.
Applications De Recherche Scientifique
5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid has a wide range of applications in scientific research. One of its primary uses is as a pH indicator in biochemical and physiological experiments. The compound is commonly used to measure the pH of solutions in various experiments, including enzyme assays, protein purification, and cell culture. This compound is also used as a fluorescent probe for the detection of calcium ions in cells.
Propriétés
Numéro CAS |
148-54-9 |
|---|---|
Formule moléculaire |
C13H14N2O4S |
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
5-amino-2-(2-methoxyanilino)benzenesulfonic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-19-12-5-3-2-4-10(12)15-11-7-6-9(14)8-13(11)20(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18) |
Clé InChI |
KWQMSQIIPCKLHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O |
SMILES canonique |
COC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O |
Autres numéros CAS |
148-54-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



